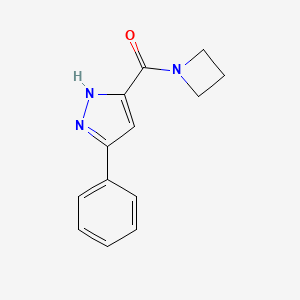![molecular formula C18H21NO3 B7455333 4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one, commonly known as HPMC, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. HPMC is a member of the chromenone family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of HPMC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. HPMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, HPMC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that HPMC can inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. HPMC has also been shown to have antioxidant activity, which may make it useful in the treatment of a wide range of diseases associated with oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using HPMC in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using HPMC in lab experiments. One of the main limitations is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
未来方向
There are a number of future directions for research on HPMC. One area of research that is particularly promising is the development of new synthetic methods for producing HPMC in larger quantities. This could make it more widely available for use in lab experiments and could also lead to the development of new drugs based on HPMC. Another area of research that is promising is the study of the mechanism of action of HPMC in greater detail. This could lead to the development of new drugs that are more effective in treating a wide range of diseases.
合成方法
The synthesis of HPMC involves a multistep process that has been well documented in the scientific literature. The first step in the synthesis involves the reaction of 3-hydroxypiperidine with 2-bromo-1-phenylcyclopentan-1-one in the presence of a base such as potassium carbonate. This reaction produces an intermediate compound, which is then further reacted with 4-chloro-7,8-dihydrocoumarin in the presence of a palladium catalyst to yield HPMC.
科学研究应用
HPMC has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for HPMC is in the field of cancer treatment. Studies have shown that HPMC has potent anti-cancer activity, and may be effective in the treatment of a wide range of cancers, including breast, lung, colon, and prostate cancer.
属性
IUPAC Name |
4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-15-5-2-6-19(11-15)10-14-9-18(21)22-17-8-13-4-1-3-12(13)7-16(14)17/h7-9,15,20H,1-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQZNHWNZRMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)








![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)